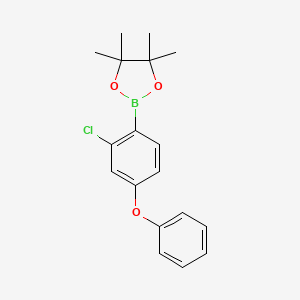

2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(12-16(15)20)21-13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYWKYPJDURYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable building block in modern organic synthesis and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for successful synthesis. We will explore multiple retrosynthetic pathways, delve into the mechanisms of key transformations such as the Miyaura borylation and Sandmeyer reaction, and present a detailed, step-by-step experimental protocol. The causality behind experimental choices is emphasized throughout, ensuring a deep understanding of the process.

Introduction: Significance and Application

This compound is a highly functionalized aromatic building block. Its utility stems from the strategic placement of three distinct functionalities on the phenyl ring:

-

A Boronic Ester: This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] Pinacol esters, in particular, offer enhanced stability compared to the corresponding boronic acids, allowing for easier purification and storage.[3]

-

A Chlorine Atom: The ortho-chloro substituent provides steric and electronic influence, which can be crucial for modulating the biological activity and conformational properties of target molecules. It also serves as a potential handle for further functionalization.

-

A Phenoxy Group: The diaryl ether linkage is a common motif in many biologically active compounds and pharmaceuticals.

The primary application of this reagent is as a coupling partner in Suzuki-Miyaura reactions to construct complex biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.[1][2]

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several viable synthetic pathways. The two key disconnections are the C-B (Carbon-Boron) bond and the C-O (Carbon-Oxygen) ether bond.

Sources

An In-depth Technical Guide to 2-Chloro-4-(phenoxy)phenylboronic Acid Pinacol Ester

This guide provides a comprehensive technical overview of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Core Compound Characteristics

This compound is a bifunctional aromatic compound featuring a phenoxy group and a chloro substituent on the phenyl ring, with a boronic acid pinacol ester moiety. This unique combination of functional groups makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the construction of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1196395-83-1 | |

| Molecular Formula | C₁₈H₂₀BClO₃ | Calculated |

| Molecular Weight | 330.62 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents such as chloroform, ethers (e.g., diethyl ether, THF), and ketones.[1][2] | Inferred from general solubility of phenylboronic acid pinacol esters.[1][2] |

Synthesis and Handling

Synthetic Routes

The synthesis of arylboronic acid pinacol esters can be achieved through several established methods. A common approach involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂), a reaction known as the Miyaura borylation.[3]

Alternatively, organolithium or Grignard reagents, formed from the corresponding aryl halide, can be reacted with a borate ester, such as trimethyl borate, followed by esterification with pinacol.[4]

Caption: Common synthetic routes to arylboronic acid pinacol esters.

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous chlorinated phenylboronic acid pinacol esters suggest the following precautions.[5][6]

Hazard Identification:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry place.

-

Some boronic esters are sensitive to air and moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[5]

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4]

The presence of the chloro group on the boronic ester offers an additional handle for sequential cross-coupling reactions, allowing for the synthesis of more complex, unsymmetrical biaryl products. The phenoxy group can also influence the electronic properties and steric environment of the molecule.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

General Protocol for Suzuki-Miyaura Coupling with an Aryl Chloride

While a specific protocol for this compound is not available, a general procedure for the coupling of an aryl chloride with a boronic acid pinacol ester is provided below. This protocol is a composite of established methods and should be optimized for specific substrates.[9]

Materials:

-

Aryl chloride (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with a small amount of water)

Experimental Workflow:

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

-

Base: The base is crucial for the transmetalation step. It activates the boronic ester, forming a more nucleophilic boronate species that facilitates the transfer of the organic group to the palladium center.

-

Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used, as water can aid in the dissolution of the base and facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.[3]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the presence of a chloro substituent for further functionalization, makes it a powerful tool for the construction of complex molecular architectures. While specific physical and safety data for this compound are not yet widely documented, its properties and reactivity can be reasonably inferred from closely related analogues. As with any chemical reagent, proper handling and safety precautions are paramount. The general protocols provided herein offer a solid foundation for the application of this compound in organic synthesis, with the understanding that optimization is often necessary to achieve the best results for a specific transformation.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Dąbrowski, M., & Serwatowski, J. (2009). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

J & W PharmLab, LLC. Material Safety Data Sheet: 2-Methoxy-3-nitro-phenylboronic acid pinacol ester. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Boroncore. 1196395-83-1 | this compound. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide on the Stability and Storage of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. The stability of reagents like 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester directly impacts the success, reproducibility, and safety of synthetic endeavors. This guide provides a comprehensive overview of the core principles and practical methodologies for ensuring the stability and proper storage of this valuable compound, drawing upon established expertise in handling air- and moisture-sensitive reagents.

Fundamental Chemical Characteristics and Inherent Instabilities

This compound is an organoboron compound widely utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] The pinacol ester group enhances the compound's stability compared to the corresponding boronic acid, making it more amenable to handling and storage.[2][3] However, like other boronic esters, it is not without its vulnerabilities.

The primary pathway of degradation for boronic acid pinacol esters is hydrolysis .[1][4][5][6] This reaction, often catalyzed by acidic or basic conditions, cleaves the boronic ester back to the more polar boronic acid and pinacol.[4][7] The presence of atmospheric moisture is a key instigator of this degradation.[6][8][9] The rate of hydrolysis can be influenced by substituents on the aromatic ring and the pH of the environment.[5]

Beyond hydrolysis, exposure to oxygen can also lead to decomposition, a common issue with many organometallic reagents.[10] While pinacol esters are generally more stable than their boronic acid counterparts, they are still considered air- and moisture-sensitive compounds.[8][11]

Core Principles of Storage and Handling

To mitigate the inherent instabilities of this compound, a stringent set of storage and handling protocols must be implemented. These practices are designed to create an environment that minimizes exposure to detrimental elements like water and oxygen.

Inert Atmosphere is Non-Negotiable

The cornerstone of preserving the integrity of air-sensitive reagents is the rigorous exclusion of atmospheric air.[10][12]

-

Inert Gas Blanketing: Storage containers should be flushed with a dry, inert gas such as argon or nitrogen before sealing.[13] Argon is often preferred due to its higher density, which can provide a more stable blanket over the compound.

-

Specialized Packaging: Many suppliers provide air-sensitive reagents in specialized packaging, such as Sure/Seal™ bottles, which feature a multi-layer septum that allows for the removal of the reagent via syringe under an inert atmosphere, preventing contamination of the bulk material.[8][14]

Stringent Moisture Control

Given the susceptibility of the boronic ester to hydrolysis, maintaining anhydrous conditions is critical.

-

Dry Glassware: All glassware used for handling and reactions must be thoroughly dried, typically by oven-drying overnight and cooling under a stream of inert gas.[12][14]

-

Anhydrous Solvents: When preparing solutions, only high-purity, anhydrous solvents should be used.

-

Dessication: For long-term storage of solid materials, a desiccator containing a suitable drying agent can provide an additional layer of protection against ambient moisture.[15]

Temperature Regulation

The stability of chemical compounds is often temperature-dependent.

-

Refrigeration: Storing this compound at reduced temperatures (typically 2-8 °C) is recommended to slow down potential degradation pathways.[15][16]

-

Avoid Freeze-Thaw Cycles: Repeated cycling between cold and room temperature can introduce moisture condensation inside the container. It is crucial to allow the container to warm to room temperature before opening to prevent this.[9][13]

-

Protection from Light: Some organoboron compounds can be light-sensitive. Storage in amber vials or in a dark location is a prudent precautionary measure.[10][17]

The following table summarizes the recommended storage conditions:

| Parameter | Recommended Condition | Rationale |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Temperature | 2-8 °C (Refrigerated) | Slows the rate of chemical degradation. |

| Moisture | Anhydrous | Prevents hydrolysis to the corresponding boronic acid. |

| Light | Protected from light (Amber vial/darkness) | Minimizes potential photolytic degradation. |

| Container | Tightly sealed, appropriate for air-sensitive compounds | Ensures the integrity of the inert atmosphere and prevents contamination. |

Experimental Workflow: Assessing the Stability of this compound

To quantitatively assess the stability of a batch of this compound, a well-designed experimental workflow is necessary. This typically involves subjecting the compound to controlled stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Analytical Methodologies

The analysis of boronic esters can be challenging due to their potential for on-column hydrolysis during chromatographic analysis.[6][18][19][20]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common technique, but care must be taken to select a stationary phase with low silanol activity and to optimize the mobile phase to minimize hydrolysis during the analysis.[18][19] Using aprotic diluents for sample preparation is also recommended.[1]

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an excellent alternative that can accurately quantify boronic esters and their corresponding acids without the risk of on-column hydrolysis.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the conversion of the boronic ester to the boronic acid.

A Representative Stability Study Protocol

This protocol outlines a general approach to evaluating the stability of the title compound under accelerated conditions.

Objective: To determine the rate of hydrolysis of this compound under elevated temperature and humidity.

Materials:

-

This compound

-

Anhydrous acetonitrile (ACN)

-

Deionized water

-

HPLC or NACE system

-

Environmental chamber

Procedure:

-

Sample Preparation: Accurately weigh several samples of the boronic ester into individual amber vials.

-

Stress Conditions: Place the vials in an environmental chamber set to a specific temperature and humidity (e.g., 40 °C and 75% relative humidity).

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove a vial from the chamber.

-

Analysis:

-

Dissolve the contents of the vial in a known volume of anhydrous acetonitrile.

-

Immediately analyze the sample by a validated HPLC or NACE method to determine the percentage of the remaining boronic ester and the percentage of the formed boronic acid.

-

-

Data Analysis: Plot the percentage of the intact boronic ester as a function of time to determine the degradation kinetics.

Below is a DOT language script for a diagram illustrating the stability testing workflow.

Caption: A flowchart for the stability testing of boronic acid pinacol esters.

Troubleshooting Common Stability and Storage Issues

Issue 1: Gradual degradation observed in a frequently accessed stock.

-

Probable Cause: Repeated exposure to the atmosphere each time the container is opened. Even brief exposures can introduce sufficient moisture and oxygen to cause degradation over time.

-

Solution: Aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This ensures that the main stock remains pristine.

Issue 2: Inconsistent results in Suzuki-Miyaura reactions using the same batch of boronic ester.

-

Probable Cause: Partial hydrolysis of the boronic ester to the boronic acid. The different reactivity and solubility of the boronic acid can affect the reaction outcome.

-

Solution: Before use, verify the purity of the boronic ester using a quick analytical check, such as TLC or NMR. If significant hydrolysis has occurred, the material may need to be repurified or discarded.

Issue 3: Caking or clumping of the solid material.

-

Probable Cause: Absorption of atmospheric moisture.

-

Solution: Store the material in a desiccator, and ensure the container is tightly sealed. If caking has already occurred, it is a strong indicator of moisture contamination, and the purity of the material should be re-assessed.

Conclusion: A Proactive Approach to Reagent Integrity

The stability of this compound is not a passive property but rather a state that must be actively maintained through diligent and informed handling and storage practices. By understanding the inherent chemical vulnerabilities of this compound and implementing robust protocols to mitigate them, researchers can ensure the reliability and reproducibility of their synthetic work. A proactive approach, grounded in the principles of maintaining an inert and anhydrous environment, is the key to preserving the integrity of this and other sensitive reagents in the laboratory.

References

- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

- Ossila. Air Free Techniques | Handling Air-Sensitive Materials.

- Wikipedia. Boronic acid.

- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.

- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Synquest Labs. [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester.

- National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

- ResearchGate. (2025, August 7). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.

- eScholarship.org. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study.

- PubMed. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.

- Fisher Scientific. (2011, August 11). SAFETY DATA SHEET.

- PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters.

- MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.

- ResearchGate. (2025, August 5). (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Semantic Scholar. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- Apollo Scientific. Vinylboronic acid, pinacol ester.

- ECHEMI. Ethylboronic acid pinacol ester SDS, 82954-89-0 Safety Data Sheets.

- Sigma-Aldrich. Phenylboronic acid pinacol ester 97 24388-23-6.

- ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.

- ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a....

- ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF.

- Benchchem. Technical Support Center: Purification of Boronic Acid Pinacol Esters.

- Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? : r/chemistry.

- Apollo Scientific. Best Practices for Chemical Storage in Research Labs.

- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

- Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester.

- Cleveland State University. Practices for Proper Chemical Storage.

- U.S. Borax. Borate handling and storage.

- Sigma-Aldrich. 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 97%.

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 9. reddit.com [reddit.com]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. ehs.umich.edu [ehs.umich.edu]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]

- 16. gmpplastic.com [gmpplastic.com]

- 17. csuohio.edu [csuohio.edu]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

This guide provides a comprehensive overview of the essential techniques and expert insights for the robust characterization of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document outlines not just the "how" but also the critical "why" behind each methodological choice, ensuring scientific integrity and reproducible results.

Introduction: The Significance of Boronic Esters in Modern Synthesis

Boronic acids and their corresponding esters, particularly pinacol esters, are indispensable reagents in modern organic synthesis. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The pinacol ester of 2-Chloro-4-(phenoxy)phenylboronic acid is a versatile building block, incorporating a diaryl ether motif that is prevalent in many biologically active molecules and functional materials.

The pinacol group offers significant advantages over the free boronic acid. By forming a cyclic boronate ester, the boron atom is protected, rendering the compound more stable to air and moisture, and less prone to dehydration-trimerization into boroxines.[1] This enhanced stability translates to a longer shelf-life and greater consistency in reactivity.[1] However, this stability is not absolute, and a thorough characterization is paramount to ensure the quality and purity of the material before its use in subsequent synthetic steps.

This guide will detail the critical analytical techniques for the comprehensive characterization of this key synthetic intermediate.

Physicochemical Properties and Structural Confirmation

A foundational aspect of characterization involves confirming the physical properties and molecular structure of the compound.

| Property | Expected Value |

| Molecular Formula | C₁₈H₂₀BClO₃ |

| Molecular Weight | 345.62 g/mol |

| Appearance | Expected to be a white to off-white solid or low-melting solid.[2] |

| CAS Number | 1196395-83-1 or 1346707-77-5 |

| Solubility | Soluble in common organic solvents such as CDCl₃, THF, Dioxane, and Ethyl Acetate. Sparingly soluble in hexanes. |

Note: The melting point for this specific compound is not widely reported in the literature and should be determined experimentally.

The Crucial Role of Purification: Overcoming Hydrolysis

A common challenge in the purification of boronic acid pinacol esters is their susceptibility to hydrolysis back to the more polar boronic acid, especially on standard silica gel.[3] This can lead to significant product loss and contamination of the final product.

Expert Insight: Why Standard Silica Gel Fails

The surface of standard silica gel is populated with acidic silanol groups (Si-OH). The Lewis acidic boron atom of the pinacol ester can interact strongly with these Lewis basic silanol groups, leading to two primary issues:

-

Strong Adsorption: This results in tailing on TLC and poor recovery from column chromatography.[3][4]

-

Catalyzed Hydrolysis: The acidic nature of the silica surface can catalyze the hydrolysis of the pinacol ester, especially in the presence of trace amounts of water in the eluent.[3]

Recommended Purification Protocol: Boric Acid-Treated Silica Gel

To mitigate these issues, a proven method is to use silica gel impregnated with boric acid.[4][5] The boric acid effectively masks the acidic silanol groups, creating a more inert stationary phase that minimizes ester hydrolysis and strong adsorption.

Step-by-Step Protocol for Preparing Boric Acid-Treated Silica Gel:

-

Preparation of Slurry: Create a 5% w/v solution of boric acid in methanol. For every 100 g of silica gel, prepare approximately 550 mL of this solution.[3]

-

Impregnation: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution. Gently agitate the slurry for 1 hour at room temperature.[3]

-

Filtration and Washing: Remove the solvent by filtration using a Büchner funnel. Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).[3]

-

Drying: Thoroughly dry the silica gel in a vacuum oven at 60°C for at least 1.5 hours, or until it is a free-flowing powder.[3]

Flash Column Chromatography Workflow:

Sources

An In-depth Technical Guide to the Formation of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester: Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Arylboronic Esters in Modern Synthesis

Arylboronic acids and their corresponding esters are indispensable building blocks in contemporary organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These versatile reagents enable the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, making them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester of 2-Chloro-4-(phenoxy)phenylboronic acid, in particular, is a valuable intermediate for the construction of complex biaryl structures and other substituted aromatic compounds. This guide provides a comprehensive overview of the mechanism behind its formation via the Miyaura borylation reaction and a detailed, field-proven protocol for its synthesis.

The Core Mechanism: Unraveling the Miyaura Borylation Catalytic Cycle

The formation of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester is most commonly achieved through the Miyaura borylation reaction. This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[2] The reaction proceeds through a well-established catalytic cycle, which can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

A proposed catalytic cycle for the Miyaura borylation is as follows:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (e.g., 1-bromo-2-chloro-4-phenoxybenzene). This step forms a Pd(II) intermediate.

-

Transmetalation: The diboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex. The base, typically a mild one like potassium acetate (KOAc), is crucial in this step. It is believed to activate the palladium complex, making it more susceptible to transmetalation.[2]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate, which yields the desired arylboronic acid pinacol ester and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Caption: The catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol outlines a robust and reproducible method for the synthesis of the target compound, adapted from established Miyaura borylation procedures.[3][4] The starting material for this synthesis is 1-bromo-2-chloro-4-phenoxybenzene.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 1-Bromo-2-chloro-4-phenoxybenzene | C₁₂H₈BrClO | 287.55 | 1.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.2 | 1.2 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 | 0.03 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 3.0 | 3.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-2-chloro-4-phenoxybenzene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), and potassium acetate (3.0 mmol).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add PdCl₂(dppf) (0.03 mmol) and anhydrous 1,4-dioxane (5 mL).

-

Reaction: The reaction mixture is stirred and heated to 80-90 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Data Summary

| Compound | Starting Material | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | 1-Bromo-2-chloro-4-phenoxybenzene | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 80-90 | 12-24 | ~70-85* |

*Note: The yield is an estimate based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Causality and Experimental Choices: A Deeper Dive

-

Choice of Aryl Halide: Aryl bromides are often preferred over chlorides due to their higher reactivity in the oxidative addition step.[3] However, aryl chlorides are more cost-effective for large-scale synthesis.

-

Palladium Catalyst and Ligand: The choice of the palladium catalyst and its associated ligand is critical for the success of the Miyaura borylation.[5] PdCl₂(dppf) is a commonly used and effective catalyst for this transformation due to its stability and efficiency. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

The Role of the Base: A mild base like potassium acetate is crucial. Stronger bases can lead to undesired side reactions, such as the Suzuki-Miyaura coupling of the newly formed boronic ester with the starting aryl halide.[2] The base is believed to facilitate the transmetalation step by forming a more reactive palladium-acetate complex.

-

Solvent Selection: Anhydrous polar aprotic solvents like 1,4-dioxane are typically used to ensure the solubility of the reagents and to prevent the hydrolysis of the boronic ester product.[6]

Conclusion

The formation of this compound via the Miyaura borylation is a robust and highly valuable transformation in organic synthesis. A thorough understanding of the underlying mechanism, particularly the roles of the catalyst and base, is essential for optimizing the reaction conditions and achieving high yields. The provided experimental protocol serves as a reliable starting point for researchers in academia and industry, enabling the efficient synthesis of this important building block for the development of novel molecules with potential applications in medicine and materials science.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. [Link]

-

Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2693–2699. [Link]

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. ResearchGate. [Link]

-

Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). boronic esters. Organic Syntheses, 88, 247-259. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Li, W., & Nelson, D. P. (2012). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC, 8(1), 17. [Link]

- CN104292292A - Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester - Google Patents. (n.d.).

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. National Institutes of Health. [Link]

-

Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses, 88, 247-259. [Link]

-

Mo, F., Qiu, D., & Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]

-

Achilli, C., Ciana, A., & Minetti, A. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]

-

Xue, F., Li, C. G., Zhu, Y., Lou, T. J., & He, G. J. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739-2744. [Link]

- Google Patents. (n.d.). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 4. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. medium.com [medium.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Synthesis

In the landscape of modern pharmaceutical and materials science research, 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester has emerged as a pivotal building block. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures. However, the efficiency of these synthetic transformations and the viability of subsequent formulation and drug delivery strategies are fundamentally governed by a critical, yet often overlooked, physicochemical property: solubility.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound in organic solvents. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a predicted solubility profile in a range of common organic solvents. This guide is designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to comprehend its solubility behavior.

| Property | Value | Source |

| CAS Number | 1196395-83-1 | [1][2] |

| Molecular Formula | C₁₈H₂₀BClO₃ | [1] |

| Molecular Weight | 345.62 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Predicted LogP | 5.2 ± 0.4 | ChemAxon |

The presence of the chloro, phenoxy, and pinacol ester groups contributes to a significant hydrophobic character, as indicated by the predicted LogP. This suggests a generally favorable solubility in non-polar to moderately polar organic solvents.

Figure 1. Molecular structure of this compound.

Theoretical Framework for Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, model for predicting solubility. The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process influenced by several factors:

-

Solute-Solvent Interactions: Favorable intermolecular interactions (e.g., van der Waals forces, dipole-dipole interactions) between the solute and solvent molecules drive the dissolution process. The large, relatively non-polar structure of this compound suggests stronger interactions with less polar organic solvents.

-

Solute-Solute Interactions (Crystal Lattice Energy): The energy required to break the crystal lattice of the solid solute opposes dissolution. A higher melting point often correlates with higher lattice energy and, consequently, lower solubility.

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute molecule also influences solubility.

Boronic acid pinacol esters are generally more soluble in organic solvents than their corresponding boronic acids.[3][4] This is because the pinacol ester group protects the Lewis acidic boron center, preventing the formation of less soluble anhydrides (boroxines) and promoting better interactions with organic media.[3]

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Hexane | 0.1 | 1.88 | Low to Moderate | The non-polar nature of hexane will interact favorably with the hydrophobic regions of the molecule. |

| Toluene | 2.4 | 2.38 | Moderate to High | The aromatic nature of toluene will have favorable π-π stacking interactions with the phenyl rings of the solute. |

| Dichloromethane (DCM) | 3.1 | 8.93 | High | DCM is a versatile solvent that can effectively solvate the moderately polar and non-polar regions of the molecule. |

| Diethyl Ether | 2.8 | 4.33 | Moderate to High | The ether functionality can interact with the boronic ester, and its overall low polarity is suitable for the solute. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | High | THF is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including boronic esters. |

| Ethyl Acetate | 4.4 | 6.02 | High | The ester functionality and moderate polarity make it a good candidate for dissolving this compound. |

| Acetone | 5.1 | 20.7 | High | As a polar aprotic solvent, acetone is expected to be a very effective solvent for this boronic ester.[3] |

| Acetonitrile | 5.8 | 37.5 | Moderate | While polar, acetonitrile is a good solvent for many organic molecules and should show reasonable solubility. |

| Methanol | 5.1 | 32.70 | Low | The high polarity and hydrogen-bonding nature of methanol are less compatible with the largely non-polar solute. |

| Water | 10.2 | 80.1 | Very Low | The high hydrophobicity of the molecule will result in negligible solubility in water. |

Note: These predictions are for guidance and should be confirmed experimentally.

Experimental Protocol for Solubility Determination: A Dynamic Approach

The following is a robust, field-proven protocol for determining the thermodynamic solubility of this compound in various organic solvents. This method is adapted from the dynamic (polythermal) method, which relies on the visual or instrumental determination of the dissolution temperature of a solid in a solvent at a known concentration.[3]

Materials and Equipment

-

This compound (as pure as possible)

-

High-purity organic solvents (e.g., HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass test tubes with screw caps or sealed vials

-

Magnetic stirrer and stir bars

-

Controlled temperature bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe (± 0.1 °C)

-

Light source and detector for turbidity measurement (optional, for higher precision)

-

Vortex mixer

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of glass test tubes.

-

To each tube, add a precise volume or mass of the desired organic solvent to create a range of known concentrations.

-

-

Equilibration and Dissolution:

-

Seal the test tubes to prevent solvent evaporation.

-

Place the tubes in the controlled temperature bath equipped with a magnetic stirrer.

-

Begin stirring and slowly increase the temperature of the bath (e.g., 1-2 °C/minute).

-

-

Determination of Saturation Temperature:

-

Carefully observe the samples as the temperature increases.

-

The saturation temperature is the point at which the last solid particles of the solute completely dissolve, resulting in a clear solution.

-

If using a turbidimeter, the saturation temperature is the point where the turbidity of the solution drops to that of the pure solvent.

-

-

Data Collection and Analysis:

-

Record the saturation temperature for each known concentration.

-

Repeat the measurement for each solvent of interest.

-

The data can be plotted as solubility (in g/L or mol/L) versus temperature to generate a solubility curve for each solvent.

-

Figure 2. Experimental workflow for dynamic solubility determination.

Expert Insights and Causality

-

Why a Dynamic Method? The dynamic method is often faster than the traditional shake-flask method for generating a solubility curve over a range of temperatures.[5] The shake-flask method, while considered the "gold standard" for determining equilibrium solubility at a single temperature, can be more time-consuming.[5]

-

Importance of Purity: The purity of both the solute and the solvent is paramount. Impurities can significantly alter the solubility of the compound.

-

Controlling the Heating Rate: A slow, controlled heating rate is crucial to ensure that the system remains close to equilibrium and to accurately determine the dissolution temperature.

-

Handling Supersaturation: When cooling the solution to check for recrystallization, be aware that supersaturation can occur. Seeding with a small crystal of the solute can help induce precipitation and confirm the saturation point.

Conclusion: A Practical Framework for Solubility Studies

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective application in research and development. This guide has provided a comprehensive overview, from the theoretical principles governing its dissolution to a detailed, actionable protocol for its experimental determination.

While the provided predicted solubility table offers a valuable starting point, it is imperative that researchers perform their own solubility studies under their specific experimental conditions. The methodologies and insights presented herein are intended to provide a solid foundation for these investigations, ultimately leading to more efficient and successful scientific outcomes.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

- Avdeef, A. (2012).

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4464–4471. [Link]

-

Boroncore. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

Introduction: Navigating the Challenges of Aryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The development of this palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide focuses on a particularly pertinent substrate class: aryl chlorides. Historically, aryl chlorides were considered challenging coupling partners due to the high bond dissociation energy of the C-Cl bond, which complicates the crucial oxidative addition step in the catalytic cycle.[2][4] However, advancements in ligand design and catalyst systems have largely overcome this hurdle, making inexpensive and readily available aryl chlorides viable substrates.[5][6][7]

Herein, we provide a detailed examination of the Suzuki-Miyaura coupling utilizing 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester . This substrate presents an interesting case study, featuring both an electron-withdrawing chloro group, which can be challenging to activate, and an electron-donating phenoxy group. The use of the pinacol ester of the boronic acid offers enhanced stability compared to the free boronic acid, mitigating common side reactions such as protodeboronation.[1][8][9]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the mechanistic nuances and practical considerations for successfully employing this versatile building block in complex molecule synthesis.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, typically cycling between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an aryl chloride), forming a Pd(II) complex.[3][10] This is often the rate-limiting step for aryl chlorides.

-

Transmetalation: The organic group from the organoboron reagent (the phenoxyphenyl group from our pinacol ester) is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic boronate species.[5][10]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1][3]

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that serves as an excellent starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

-

Base (e.g., K₃PO₄ or K₂CO₃)

-

Solvent (e.g., Dioxane/Water or Toluene/Water mixture)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

TLC plates and column chromatography supplies

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe. The presence of water is often beneficial for the transmetalation step.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Key Parameter Selection and Rationale

The success of a Suzuki-Miyaura coupling, especially with a challenging aryl chloride, hinges on the judicious selection of the catalyst, base, and solvent.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos), Buchwald pre-catalysts | For aryl chlorides, a catalyst system with an electron-rich and bulky phosphine ligand is often necessary to facilitate the difficult oxidative addition step.[2][5] Buchwald-type pre-catalysts are often highly effective.[1] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | The base is crucial for activating the boronic ester for transmetalation.[5] K₃PO₄ is a strong base that is often effective for challenging couplings. The choice of base can also influence the rate of competing side reactions. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the reactants, while water aids in the dissolution of the inorganic base and facilitates the transmetalation step. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inefficient oxidative addition; Catalyst deactivation. | Switch to a more electron-rich and bulky ligand (e.g., a Buchwald ligand). Ensure rigorous exclusion of oxygen. Increase reaction temperature. |

| Protodeboronation | The boronic ester is hydrolyzed and replaced by a hydrogen atom. | Use anhydrous conditions with a fluoride source as the base (e.g., CsF). Minimize reaction time. The use of the pinacol ester already helps to suppress this.[1] |

| Homocoupling | Coupling of two boronic ester molecules. | This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] Ensure thorough degassing of the solvent and use of a Pd(0) source or an efficient pre-catalyst. |

| Dehalogenation | The aryl chloride is reduced to an arene. | This can occur via a side reaction involving the palladium hydride species. Changing the base or solvent may help to minimize this pathway. |

Visualization of Experimental Workflow

Figure 2. A generalized workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl structures. While the presence of an aryl chloride necessitates careful consideration of the catalyst system, modern palladium catalysis offers robust solutions for achieving high yields. By understanding the underlying mechanism, carefully selecting reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively utilize this valuable building block in their synthetic endeavors. The stability afforded by the pinacol ester provides a significant advantage, making this reagent a reliable component in the synthetic chemist's toolbox.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(16), 4056–4059. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Exhaustive Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

-

Kuznetsov, M. L., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(18), 7333–7341. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Wang, Y., et al. (2011). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate. [Link]

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ResearchGate. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787–1789. [Link]

-

Guram, A. S., et al. (2006). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ResearchGate. [Link]

-

Sci-Hub. Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Zhang, Z., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(28), 6846-6852. [Link]

-

Zhang, Z., et al. (2019). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-(phenoxy)phenylboronic Acid Pinacol Ester

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form carbon-carbon bonds with high efficiency.[1][2][3] This application note provides a detailed guide to the use of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester , a versatile building block for the synthesis of complex biaryl structures prevalent in pharmaceuticals and materials science.

The subject boronic ester presents a unique set of challenges and opportunities. The presence of a chloro-substituent ortho to the boronic ester moiety significantly increases steric hindrance and reduces the reactivity of the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle.[1][4] Additionally, the para-phenoxy group is electron-donating, further deactivating the aryl system. This guide provides robust protocols and mechanistic insights to overcome these hurdles, ensuring successful and high-yielding coupling reactions.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. For aryl chlorides, this is often the rate-limiting step.[1][4]

-

Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[2][3]

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimized Reaction Parameters

Achieving high yields with this compound requires careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

Due to the challenging nature of the ortho-chloro substituent, a highly active catalytic system is essential. Standard catalysts like Pd(PPh₃)₄ may prove insufficient. We recommend the use of palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[1][4]

-

Buchwald Ligands: Ligands such as SPhos , XPhos , and RuPhos are particularly effective for coupling aryl chlorides. Their steric bulk and electron-donating properties are well-suited for this transformation.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices, offering high stability and reactivity for challenging substrates.[5]

Choice of Base and Solvent

The base plays a crucial role in the transmetalation step by forming a more nucleophilic boronate species.[3] For this substrate, a moderately strong base is recommended to avoid degradation of the boronic ester.

-

Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice. They offer a good balance of reactivity and compatibility with a wide range of functional groups.

-

Solvents: Anhydrous, aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane or toluene with a small amount of water can be beneficial, as water can facilitate the dissolution of the base and influence the transmetalation step.[6]

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective precursors for generating the active Pd(0) catalyst. |

| Ligand | SPhos or XPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands that facilitate the oxidative addition of aryl chlorides.[4] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Effective in promoting transmetalation without causing significant substrate degradation. |

| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents that solubilize the reactants and facilitate the reaction.[6] |

| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for the oxidative addition of the aryl chloride. |

Table 1: Recommended Reaction Parameters for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.024 equiv)

-

K₃PO₄ (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk flask or sealed vial)

Reaction Workflow

Caption: Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 0.02 equiv), and SPhos (0.012 mmol, 0.024 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with brine (2 x 10 mL).

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

-

Low Yield: If the reaction stalls or gives low yields, consider increasing the catalyst loading to 3-5 mol%, using a different ligand (e.g., XPhos), or increasing the reaction temperature to 110 °C. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

-

Side Reactions: The primary side reactions to consider are homocoupling of the boronic ester and protodeboronation.[2] Using a slight excess of the boronic ester and ensuring the base is not excessively strong can help minimize these issues. The pinacol ester form of the boronic acid provides greater stability against protodeboronation compared to the free boronic acid.

-

Purification Challenges: The biphenyl product may have similar polarity to some of the starting materials or byproducts. Careful optimization of the solvent system for column chromatography is crucial for obtaining a pure product.

Conclusion

While the Suzuki-Miyaura coupling of this compound presents challenges due to steric hindrance and electronic effects, these can be effectively overcome with the appropriate choice of a highly active catalytic system and optimized reaction conditions. The protocols outlined in this application note provide a robust starting point for researchers in drug discovery and materials science to successfully utilize this valuable building block in their synthetic endeavors.

References

- Duc, et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.

- Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61, 7438-7446.

- Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.

- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.

- The Royal Society of Chemistry. (n.d.).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.

- MDPI. (2023, January 29). Preformed Pd(II)

- ChemicalBook. (n.d.). Pinacol synthesis.

- ResearchGate. (n.d.).

- HETEROCYCLES. (2016, March 15). novel twin-drug type c2-symmetrical phenylboronic acid pinacol esters.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H

- Organic Letters. (2016, August 18).

- Yoneda Labs. (n.d.).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- Google Patents. (2012, December 20). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.

- HETEROCYCLES. (2014, November 17). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.

- YouTube. (2020, February 14). Suzuki cross-coupling reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Canadian Journal of Chemistry. (2023, April 21). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.

- eScholarship.org. (n.d.). UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.

- National Institutes of Health. (2023, June 16).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester

Introduction: Navigating the Challenges of Aryl Chloride Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial to pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The development of this reaction, recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted drug development and organic synthesis.[1] While the coupling of aryl bromides and iodides is often straightforward, the use of aryl chlorides as electrophilic partners presents a significant challenge due to the strength of the C-Cl bond.[5][6] Overcoming the high activation barrier for the oxidative addition of aryl chlorides to the palladium(0) center is the critical step that has driven the evolution of highly active catalyst systems.[7]

This guide provides a detailed examination of the palladium-catalyzed Suzuki-Miyaura coupling of a sterically and electronically complex substrate: 2-Chloro-4-(phenoxy)phenylboronic acid pinacol ester. The presence of a chlorine atom, an ortho-substituent, and a phenoxy group introduces a combination of electronic deactivation and steric hindrance that necessitates a carefully selected catalytic system. The use of a boronic acid pinacol ester enhances the stability of the organoboron reagent, preventing premature protodeboronation, a common side reaction.[1][8]

This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol but a deeper understanding of the principles behind catalyst selection, reaction optimization, and troubleshooting for this challenging yet vital transformation.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex cycling between Pd(0) and Pd(II) oxidation states.[1][2][9]

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the three key steps of the reaction: oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst.[1][2][9]

Catalyst Selection: The Key to Success with Aryl Chlorides